![molecular formula C11H20Cl2N4O2 B2367889 ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride CAS No. 1355773-02-2](/img/structure/B2367889.png)
ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride serves as an intermediate in various organic synthesis processes. For instance, it is used in the synthesis of pesticides like chlorantraniliprole, as described by Yeming Ju (2014) in the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, highlighting its importance in agricultural chemistry (Ju, 2014). Similarly, E. Paronikyan et al. (2016) demonstrated its utility in creating pyrano[4,3-d]thieno[2,3-b]pyridine and thieno[2,3-c]isoquinoline derivatives, showcasing its versatility in creating diverse organic compounds (Paronikyan et al., 2016).
Pharmaceutical Research
In the pharmaceutical field, compounds derived from ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride are explored for their potential medicinal properties. For example, V. U. Jeankumar et al. (2013) researched thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, indicating its potential application in developing new antituberculosis drugs (Jeankumar et al., 2013).
Material Science and Chemistry
This compound is also significant in material science and general chemistry. For example, its derivatives have been studied for their potential use in the synthesis of novel materials and complex organic molecules. This includes research by N. Khalifa et al. (2017) on the synthesis of dihydropyridine derivatives, which are important in various chemical syntheses (Khalifa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8;;/h7-8,13H,2-6,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYMBPRBIZDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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